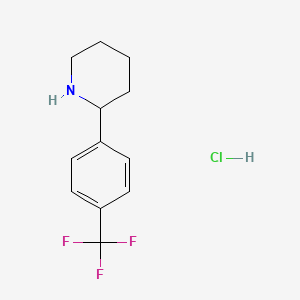

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

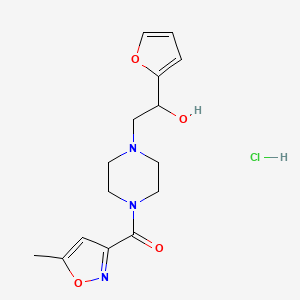

Inhibition of 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS)

This compound has been identified as an inhibitor of DXS, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . It exhibits an IC50 value of 1.0 μM, indicating its potency in inhibiting the growth of Haemophilus influenzae , a pathogenic bacterium responsible for various respiratory infections .

Antimicrobial Activity

The antimicrobial properties of this compound extend to its activity against Staphylococcus aureus and Staphylococcus epidermidis . It has shown effectiveness in combating these common pathogens, which are known to cause a range of infections from minor skin conditions to more serious diseases like pneumonia and meningitis .

Antimycobacterial Evaluation

In the fight against tuberculosis, compounds like N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been evaluated for their antimycobacterial properties. They have been tested against various mycobacterial strains, including the notorious Mycobacterium tuberculosis .

Antibacterial Evaluation

Beyond its antimycobacterial capabilities, this compound has been screened for a broader spectrum of antibacterial activity. It has shown potential in inhibiting the growth of bacteria beyond the mycobacterial species, suggesting its versatility as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. For instance, it has been docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis , revealing its potential mechanism of action and aiding in the design of more effective drugs .

Cytotoxicity Evaluation

The cytotoxic effects of this compound have been assessed, particularly in the context of its potential therapeutic applications. It’s crucial to evaluate such effects to ensure the safety of the compound for possible use in human medicine .

Spectroscopic Method Development

A convenient spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) has been reported, which could be crucial for rapid screening and evaluation of inhibitors like N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide .

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with a compound like this would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. For instance, 2-chlorobenzyl chloride, a related compound, is considered hazardous and can cause skin burns and eye damage .

Orientations Futures

Propriétés

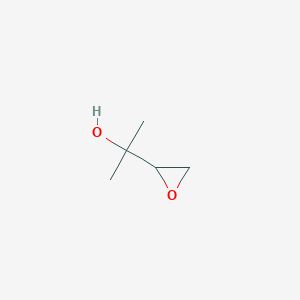

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-17-8-10(13(16-17)19-2)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDMZGDGPIABBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)

![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)

![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)